SERT Binding Affinity: (R)-DDMS Exhibits 31-Fold Higher Affinity Than (S)-DDMS at the Serotonin Transporter
The (R)-enantiomer of didesmethylsibutramine demonstrates a Ki of 140 nM at SERT, compared to 4,300 nM for the (S)-enantiomer, representing a 31-fold difference in binding affinity [1]. The racemic mixture shows an intermediate Ki of 20 nM. This stereospecific binding difference is the largest among the three monoamine transporters tested and establishes that serotonin reuptake inhibition is highly dependent on absolute configuration.
| Evidence Dimension | SERT binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | 140 nM |
| Comparator Or Baseline | (S)-didesmethylsibutramine: 4,300 nM; Racemic didesmethylsibutramine: 20 nM |
| Quantified Difference | 31-fold higher affinity vs. (S)-enantiomer; 7-fold lower affinity vs. racemate |
| Conditions | In vitro synaptosomal uptake inhibition assay using radiolabeled monoamines in rat brain tissue |
Why This Matters
For researchers studying serotonin-mediated anorectic or antidepressant pathways, the 31-fold affinity gap means that using the racemate or (S)-enantiomer would introduce substantial pharmacological ambiguity; only the (R)-enantiomer provides a defined SERT engagement profile.
- [1] Nisoli E, Carruba MO. An assessment of the safety and efficacy of sibutramine, an anti-obesity drug with a novel mechanism of action. Obes Rev. 2000;1(2):127-139. PMID: 12119986. View Source
